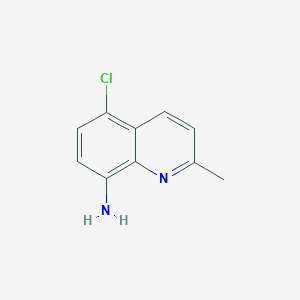

5-Chloro-2-methylquinolin-8-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-methylquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTNMGJECQXVDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Methylquinolin 8 Amine and Its Precursors

Retrosynthetic Analysis of 5-Chloro-2-methylquinolin-8-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection is the carbon-nitrogen bond of the amine group, leading back to an 8-substituted quinoline (B57606) precursor, such as 5-Chloro-2-methylquinolin-8-ol or 5-Chloro-2-methyl-8-nitroquinoline (B14343945). google.comyoutube.com Further disconnection of the quinoline ring itself suggests precursors that can be utilized in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions. youtube.com For instance, the quinoline core can be disconnected to reveal a substituted aniline (B41778) and a three-carbon component, which are the key building blocks in these classic reactions. youtube.com

Classical and Modern Approaches to Quinoline Core Synthesis

The formation of the quinoline ring system is a pivotal step in the synthesis of this compound. Both time-honored and contemporary methods are available to synthetic chemists.

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone reaction for producing quinolines. iipseries.orgwikipedia.org The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to yield quinoline. wikipedia.orgnumberanalytics.com

The mechanism proceeds in several steps:

Dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orgnumberanalytics.com

Conjugate addition of the aniline to acrolein. numberanalytics.com

Acid-catalyzed cyclization of the resulting β-anilinopropionaldehyde. slideshare.net

Dehydration and subsequent oxidation to form the aromatic quinoline ring. numberanalytics.comslideshare.net

To moderate the often vigorous reaction, ferrous sulfate (B86663) is commonly added. wikipedia.org Arsenic acid can serve as a milder oxidizing agent than nitrobenzene. wikipedia.org The Skraup reaction is versatile for synthesizing substituted quinolines, although certain primary amines with susceptible functional groups may decompose under the harsh reaction conditions. chempedia.info

| Feature | Description |

| Reactants | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) |

| Key Intermediate | Acrolein (formed in situ from glycerol) |

| Reaction Conditions | High temperature, strongly acidic |

| Common Moderator | Ferrous sulfate |

| Scope | Wide applicability for substituted quinolines |

The Doebner-von Miller reaction, also known as the Skraup-Doebner-von Miller quinoline synthesis, is another classical method that utilizes an aniline and an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to form quinolines. iipseries.orgsynarchive.comwikipedia.org This reaction is considered a modification of the Skraup synthesis and offers a route to a variety of substituted quinolines. slideshare.net

A proposed mechanism for this reaction involves a fragmentation-recombination pathway. nih.gov The aniline first undergoes a conjugate addition with the α,β-unsaturated carbonyl compound. wikipedia.org This intermediate then fragments into an imine and a ketone, which subsequently recombine to form the quinoline product. wikipedia.orgnih.gov This mechanism has been supported by carbon-13 labeling studies. nih.gov For example, reacting o-chloroaniline with crotonaldehyde (B89634) in the presence of a catalyst like phosphotungstic acid can yield a 2-methyl-8-chloroquinoline derivative. google.com

| Reaction | Carbonyl Source | Key Feature |

| Skraup | Glycerol (forms acrolein in situ) | Often harsh conditions, uses a strong oxidizing agent |

| Doebner-von Miller | α,β-Unsaturated carbonyl compounds | Generally more versatile for substituted quinolines |

Modern synthetic chemistry has seen a surge in the development of catalytic methods for quinoline synthesis, often offering milder reaction conditions, higher yields, and improved sustainability. nih.govacs.org These approaches frequently employ transition metal catalysts, including gold, iron, nickel, and cobalt. nih.govresearchgate.netrsc.org

Nanocatalysts, in particular, have gained attention for their high efficiency in quinoline synthesis. nih.gov For instance, iron-based nanoparticles have been used to catalyze the Friedlander annulation process, which involves the reaction of a 2-aminoaryl ketone with a compound containing an α-methylene group to form a quinoline. nih.gov These nanocatalysts can often be recovered and reused multiple times without significant loss of activity, adding to the green credentials of the synthesis. nih.gov Gold-catalyzed intermolecular annulation reactions of anilines with carbonyl compounds or alkynes have also proven to be effective strategies for constructing the quinoline core. rsc.org

Specific Synthetic Pathways to this compound and its Proximal Analogs

Once the substituted quinoline core is established, the final step is the introduction of the 8-amino group.

A common precursor for this compound is 5-Chloro-2-methylquinolin-8-ol. The synthesis of this precursor can be achieved through methods like the Doebner-von Miller reaction. google.com The subsequent conversion of the 8-hydroxyl group to an 8-amino group is a critical transformation.

One documented method involves an ammonolysis reaction. For example, 2-methyl-8-hydroxyquinoline can be treated with aqueous ammonia (B1221849) in the presence of sodium bisulfite at high temperatures to yield 2-methyl-8-aminoquinoline. google.com Another approach involves the use of urea (B33335) as the ammonia source under a nitrogen atmosphere. google.com

Alternatively, the synthesis can proceed through a nitro intermediate. The nitration of a 2-methylquinoline (B7769805) often results in a mixture of 5-nitro and 8-nitro isomers, which can be challenging to separate. google.com However, once the desired 5-chloro-2-methyl-8-nitroquinoline is isolated, it can be readily reduced to the corresponding 8-aminoquinoline (B160924). nih.gov A common reducing agent for this transformation is stannous chloride, which provides a mild and efficient conversion with high yields. nih.gov

Introduction of the Amino Group at C-8 Position

The introduction of an amino group at the C-8 position of the quinoline ring is a critical step in the synthesis of the target molecule. A common and historical approach involves the nitration of quinoline, which yields a mixture of 5-nitro and 8-nitroquinoline. These isomers are then separated, and the 8-nitro derivative is subsequently reduced to 8-aminoquinoline. wikipedia.org The reduction is often accomplished using reagents like tin powder in the presence of hydrochloric acid. wikipedia.org

Another versatile method for introducing the C-8 amino group is through the amination of 8-chloroquinoline. wikipedia.org More contemporary methods, such as the Buchwald-Hartwig amination, offer a powerful and versatile tool for this transformation. researchgate.net This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond under relatively mild conditions and demonstrates good functional group tolerance. researchgate.net The use of microwave irradiation in conjunction with a suitable ligand like 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) can significantly enhance reaction rates and yields. researchgate.net

The 8-aminoquinoline moiety itself is a valuable directing group in organic synthesis, facilitating further functionalization of the quinoline ring. wikipedia.orgnih.govrsc.org

Halogenation Strategies at C-5 Position

The regioselective introduction of a chlorine atom at the C-5 position of the 2-methylquinolin-8-amine precursor is a pivotal step. A general method for the metal-free, regioselective C-H halogenation of 8-substituted quinolines has been developed. rsc.org This approach often involves the use of an N-acyl protecting group on the 8-amino functionality, which directs the halogenation to the C-5 position. For instance, N-(2-methylquinolin-8-yl)benzamide can be effectively chlorinated at the C-5 position using trichloroisocyanuric acid (TCCA). rsc.org This directing group strategy provides excellent regioselectivity and high yields. rsc.org

Copper-catalyzed methods have also proven effective for the C-5 halogenation of 8-aminoquinoline amides. researchgate.net These reactions can proceed under mild conditions and exhibit broad substrate scope. researchgate.netresearchgate.net For example, a copper-promoted selective bromination of 8-aminoquinoline amides has been achieved using alkyl bromides as the halogen source in dimethyl sulfoxide (B87167) (DMSO) under air, without the need for external oxidants. researchgate.net While this example uses bromination, similar principles can be applied for chlorination with appropriate reagents.

A transition-metal-free approach for the C-5 halogenation of 8-aminoquinoline amides utilizes sodium halides in the presence of an oxidizing agent like oxone. rsc.org This method offers an alternative to metal-catalyzed reactions. rsc.org

Multi-Component Reactions for Quinoline Derivatives

Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of quinoline derivatives, offering advantages such as atom economy, operational simplicity, and the ability to construct complex molecules in a single step. researchgate.netresearchgate.netrsc.org While not directly synthesizing this compound in one pot, MCRs are instrumental in building the core quinoline scaffold, which can then be further functionalized.

Several named MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org For instance, the Doebner-von Miller reaction, a classic MCR, can be used to synthesize quinolines from anilines and α,β-unsaturated carbonyl compounds. chemicalbook.com A modified Skraup synthesis, another example of a cyclization reaction that can be considered in the context of MCRs, is used to produce 5-chloro-8-hydroxyquinoline (B194070) from 4-chloro-2-aminophenol and glycerol, with the reaction proceeding through an in-situ generated acrolein equivalent. google.compatsnap.com

The development of novel MCRs and the use of various catalysts, including Brønsted acids and organocatalysts like trityl chloride, continue to expand the scope and applicability of this powerful synthetic tool for accessing a wide array of quinoline derivatives. researchgate.netnih.govnih.gov

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and reaction time.

For the C-5 halogenation step, extensive optimization studies have been performed. For example, in the transition-metal-free bromination of N-(8-quinolinyl)amides, various solvents such as acetonitrile, 1,2-dichloroethane (B1671644) (DCE), dimethylformamide (DMF), and others were screened, with DCE often providing superior results. rsc.org The oxidant and its stoichiometry also play a critical role, with studies showing that increasing the equivalents of oxone can significantly improve the yield of the halogenated product. rsc.org

The table below summarizes the optimization of reaction conditions for a representative C-5 bromination reaction, which provides insights applicable to the analogous chlorination.

| Entry | Solvent | Oxidant | Temperature (°C) | Yield (%) |

| 1 | CH3CN | Oxone | 85 | <5 |

| 2 | DCE | Oxone | 85 | 51 |

| 3 | DME | Oxone | 85 | 43 |

| 4 | DMF | Oxone | 130 | 49 |

| 18 | DCE | Oxone | rt | 51 |

| 23 | DCE | Oxone (4 equiv) | rt | 92 |

| Table adapted from a study on the optimization of C-5 bromination of an N-(8-quinolinyl)amide. rsc.org This data is illustrative of the optimization process. |

Similarly, in copper-catalyzed halogenations, the choice of the copper source (e.g., Cu(I) vs. Cu(II)) and additives can influence the reaction outcome and yield. researchgate.net For multi-component reactions, catalyst screening is essential. For instance, in the synthesis of pyrimido[4,5-b]quinolines, trityl chloride was identified as a superior catalyst compared to its derivatives. nih.gov

Purification Techniques for this compound

After the synthesis, purification of this compound is necessary to remove unreacted starting materials, byproducts, and residual catalyst. A common and effective method for the purification of quinoline derivatives is column chromatography. chemicalbook.com The crude product is dissolved in a suitable solvent and passed through a stationary phase (e.g., silica (B1680970) gel), and the desired compound is eluted using a specific solvent system, typically a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297) or methanol. chemicalbook.com

Recrystallization is another powerful purification technique. This involves dissolving the crude product in a hot solvent in which it is soluble, and then allowing the solution to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the solvent.

In some cases, an acid-base extraction can be employed. For instance, the product can be dissolved in an organic solvent and washed with an acidic aqueous solution to remove basic impurities, or vice-versa. The final product is often characterized by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity. nih.govrsc.org For solid compounds, the melting point is also a key indicator of purity. rsc.org

Chemical Reactivity and Derivatization of 5 Chloro 2 Methylquinolin 8 Amine

Reactions at the Amino Group (C-8 Position)

The primary amino group at the C-8 position is a key site for derivatization, allowing for the introduction of a wide array of functional groups through acylation, diazotization, and condensation reactions.

The amino group of 5-Chloro-2-methylquinolin-8-amine can be readily acylated or amidated to form the corresponding amides. This common transformation involves the reaction of the amine with an acylating agent such as an acid chloride or acid anhydride, often in the presence of a base to neutralize the acid byproduct.

For instance, the synthesis of N-(5-chloro-2-methylquinolin-8-yl)propanamide has been reported. rsc.org This reaction is achieved by treating the parent amine with an acid chloride in a suitable solvent. rsc.org The general procedure involves dissolving the aminoquinoline and a base like triethylamine (B128534) in a dry solvent, followed by the addition of the acid chloride. rsc.org Such reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. The conversion to an amide can influence factors like solubility, stability, and biological interactions.

Detailed research has demonstrated the synthesis of various N-(quinolin-8-yl) amides. In one study, N-(5-chloro-2-methylquinolin-8-yl)propanamide was synthesized and characterized as a yellow solid. rsc.org

| Reactant | Reagent | Product | Reference |

| This compound | Propanoyl chloride, Triethylamine | N-(5-chloro-2-methylquinolin-8-yl)propanamide | rsc.org |

Table 1: Example of an Amidation Reaction.

Aromatic primary amines, including this compound, can undergo diazotization upon treatment with nitrous acid (HNO₂) at low temperatures. masterorganicchemistry.comyoutube.com Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). youtube.com This reaction converts the amino group into a highly versatile diazonium salt (-N₂⁺).

The resulting arenediazonium salt is an excellent leaving group (N₂) and can be substituted by a wide range of nucleophiles. masterorganicchemistry.com These transformations are collectively known as Sandmeyer reactions when a copper(I) salt is used as the catalyst. nih.gov

Potential transformations of the diazonium salt derived from this compound include:

Halogenation: Reaction with CuCl, CuBr, or KI can introduce another halogen at the C-8 position. masterorganicchemistry.com

Cyanation: Treatment with CuCN introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid. masterorganicchemistry.com

Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl group, converting the amine to a phenol (B47542). masterorganicchemistry.com

Furthermore, diazonium salts can act as electrophiles in diazo coupling reactions with activated aromatic compounds like phenols or anilines to form brightly colored azo compounds, which are extensively used as dyes. masterorganicchemistry.com

The primary amino group at C-8 can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. rsc.org This reaction typically involves heating the two reactants together, often with azeotropic removal of the water byproduct.

For example, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with anilines is known to produce the corresponding Schiff bases. rsc.org By analogy, this compound is expected to react with various aldehydes and ketones to yield N-substituted imines. These condensation reactions are often reversible and catalyzed by either acid or base. The resulting imines are themselves versatile intermediates for further synthetic transformations. Research on the related compound 5-chloro-2-methyl-7-nitroquinolin-8-ol shows its ability to condense with aldehydes. researchgate.net

Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring

The quinoline ring system is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing groups on the ring. In this compound, the benzene (B151609) portion of the heterocycle is generally more reactive towards electrophiles than the pyridine (B92270) ring. reddit.com The amino group at C-8 is a powerful activating, ortho- and para-directing group. The methyl group at C-2 is weakly activating, while the chloro group at C-5 is deactivating but ortho-, para-directing.

The combined influence of these substituents would direct incoming electrophiles primarily to the C-7 and potentially the C-6 positions. However, direct electrophilic substitution on the free amine can be complicated by the reaction of the electrophile with the basic amino group. Therefore, it is common practice to first protect the amino group as an amide. The amide group is still an ortho-, para-director but is less activating than the free amine, allowing for more controlled substitution.

For example, studies on N-(quinolin-8-yl)amides have shown that halogenation can occur on the quinoline ring. A transition-metal-free method for the C-5 halogenation of 8-aminoquinoline (B160924) amides using sodium halides has been developed, demonstrating that electrophilic substitution at this position is feasible. rsc.org

Nucleophilic Substitution Reactions

The chlorine atom at the C-5 position of the quinoline ring can be replaced by various nucleophiles via nucleophilic aromatic substitution (SNAr). However, such reactions on chloroquinolines can be challenging and often require harsh conditions or activation by strongly electron-withdrawing groups elsewhere on the ring. google.com

The reactivity of haloquinolines towards nucleophilic substitution is position-dependent. Studies on dihalo-8-methylquinolines have shown that the halogen at the 4-position is generally more susceptible to nucleophilic attack than halogens at other positions. mdpi.orgmdpi.com Nevertheless, substitution of the C-5 chloro group is possible. The reaction mechanism typically involves the attack of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the chloride ion. researchgate.net The feasibility and rate of the reaction are enhanced by the presence of strong nucleophiles and may require high temperatures or the use of aprotic polar solvents.

Metal-Catalyzed Coupling Reactions (e.g., Heck-Mizoroki)

The C-5 chloro atom serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Heck-Mizoroki reaction is a prominent example, involving the palladium-catalyzed reaction of an unsaturated halide with an alkene to create a substituted alkene. wikipedia.org

In a typical Heck reaction, an aryl chloride like this compound (or a protected derivative) would react with an alkene in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand, and a base. wikipedia.org This reaction would result in the formation of a new carbon-carbon bond at the C-5 position, attaching the alkene moiety to the quinoline scaffold. While a specific example for this compound is not detailed in the provided search results, the Heck reaction is a general and widely applicable method for aryl chlorides. wikipedia.org

| Reaction Name | Substrates | Catalyst/Reagents | Product Type | Reference |

| Heck-Mizoroki | Aryl Halide (e.g., C-5 Cl), Alkene | Palladium catalyst, Base | 5-Alkenyl-2-methylquinolin-8-amine | wikipedia.org |

Table 2: Representative Metal-Catalyzed Coupling Reaction.

Formation of Complex Quinoline Scaffolds from this compound

The strategic placement of chloro, methyl, and amino functional groups on the this compound core makes it a valuable starting material for the synthesis of more intricate and complex quinoline-based scaffolds. These functional groups serve as versatile handles for a variety of chemical transformations, including cyclization, cross-coupling, and condensation reactions, which lead to the formation of fused polycyclic systems and highly decorated quinoline derivatives. Such complex scaffolds are of significant interest in medicinal chemistry and materials science.

The primary routes to elaborate the this compound framework into more complex structures involve reactions that engage the 8-amino group, the 5-chloro substituent, and the 2-methyl group.

One of the most direct methods to build complexity is through the acylation of the 8-amino group to form amides. For instance, reacting this compound with propanoyl chloride yields N-(5-chloro-2-methylquinolin-8-yl)propanamide. rsc.org While this represents a simple derivatization, the resulting amide can be an intermediate for further cyclization reactions. For example, analogous 8-aminoquinoline amides have been used in syntheses where subsequent intramolecular reactions lead to the formation of new heterocyclic rings fused to the quinoline system.

A powerful strategy for creating complex scaffolds is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The chlorine atom at the C5 position is amenable to such reactions. Research on similar 8-aminoquinoline amides has demonstrated that a halogen at the C5 position can be effectively coupled with various (hetero)aryl boronic acids. researchgate.net This approach allows for the direct connection of diverse aromatic and heteroaromatic rings to the quinoline core, generating complex biaryl structures.

The 2-methyl group is not merely a passive substituent; it can be an active participant in reactions that extend the quinoline scaffold. The methyl group can be oxidized to an aldehyde, such as in the formation of quinoline-2-carbaldehyde from 2-methylquinoline (B7769805) under specific oxidative conditions. acs.org This aldehyde can then serve as a key intermediate, undergoing condensation reactions with various nucleophiles to form larger, more complex molecules. For example, reaction with anilines can lead to the formation of Schiff bases, which can be further cyclized. A related reaction involves the condensation of the 2-methyl group with aldehydes to form styrylquinoline derivatives, as demonstrated in structurally similar compounds like 5-chloro-2-methyl-7-nitroquinolin-8-ol. researchgate.net

Furthermore, the 8-amino group can be utilized in cyclization reactions to build fused heterocyclic systems. A classic example is the Pictet-Spengler reaction, where the amine reacts with an aldehyde or ketone to form an imine, which then undergoes an intramolecular electrophilic attack on an activated position of the quinoline ring (e.g., C7) to yield a fused, polycyclic scaffold. While not explicitly detailed for this specific compound, this strategy is a fundamental approach in heterocyclic chemistry for creating complex, rigid frameworks.

The following table summarizes key transformations used to generate complex scaffolds from precursors with similar reactivity to this compound.

| Reaction Type | Reagent(s) | Resulting Scaffold Type | Analogous System Reference |

| Amide Formation | Acyl Halides (e.g., Propanoyl chloride) | N-Acyl-8-aminoquinolines | rsc.org |

| Suzuki-Miyaura Coupling | (Het)Aryl Boronic Acids, Pd Catalyst | 5-Aryl-8-aminoquinolines | researchgate.net |

| Condensation | Aldehydes | 2-Styrylquinolines | researchgate.net |

| Oxidative Cyclization | Mn(OAc)₃ | Tetrahydroquinolines | nii.ac.jp |

These examples highlight the synthetic versatility of the this compound scaffold. The interplay of its functional groups allows for a programmed and sequential series of reactions, enabling the construction of a wide array of complex quinoline-based molecules.

Spectroscopic and Crystallographic Characterization of 5 Chloro 2 Methylquinolin 8 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Chloro-2-methylquinolin-8-amine, both ¹H-NMR and ¹³C-NMR spectroscopy are essential for confirming its structure.

Chemical Shift Analysis and Structural Elucidation

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring system, the methyl group protons, and the amine protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effects of the amine and methyl groups.

The proton on the carbon adjacent to the nitrogen in the heterocyclic ring (H4) is anticipated to appear at a downfield chemical shift, typically in the range of 8.0-8.5 ppm, due to the deshielding effect of the nitrogen atom. The protons on the carbocyclic ring will be influenced by both the chloro and amino substituents. The proton ortho to the amino group (H7) is expected to be shifted upfield compared to the other aromatic protons due to the electron-donating nature of the amine group. The proton adjacent to the chlorine atom (H6) will experience a downfield shift.

The methyl group protons (at position 2) are expected to produce a singlet peak at approximately 2.5-2.7 ppm. The amine (NH₂) protons will likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

The ¹³C-NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The carbon atoms in the aromatic rings will resonate in the region of 110-150 ppm. The carbon bearing the chlorine atom (C5) and the carbon bearing the amino group (C8) will have their chemical shifts significantly influenced by these substituents. The methyl carbon will appear at a characteristic upfield chemical shift, typically around 20-25 ppm.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | 2.5 - 2.7 | 20 - 25 |

| H3 | 7.0 - 7.2 | 120 - 125 |

| H4 | 8.0 - 8.5 | 145 - 150 |

| H6 | 7.3 - 7.5 | 125 - 130 |

| H7 | 6.8 - 7.0 | 110 - 115 |

| NH₂ | Variable (broad singlet) | - |

| C2 | - | 155 - 160 |

| C4a | - | 135 - 140 |

| C5 | - | 128 - 133 |

| C8 | - | 140 - 145 |

| C8a | - | 148 - 152 |

Note: The predicted chemical shift values are based on the analysis of similar quinoline derivatives and may vary from experimental values.

Multi-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

A COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the protons within the quinoline ring system. For instance, correlations would be expected between H6 and H7.

An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the protonated carbons in the molecule.

An HMBC spectrum would provide information about longer-range (two- and three-bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons (those without attached protons), such as C2, C4a, C5, C8, and C8a, by observing their correlations with nearby protons. For example, the methyl protons would show a correlation to C2, and the H4 proton would show correlations to C2, C4a, and C5.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides crucial information about the functional groups present in a molecule.

Vibrational Mode Assignment

The IR and Raman spectra of this compound will be characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule. The high number of atoms will result in a complex spectrum, but key regions can be analyzed to identify specific structural features.

The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The C-H stretching of the methyl group will appear in the 2850-3000 cm⁻¹ range. The N-H stretching vibrations of the primary amine group are particularly diagnostic and are expected to appear as two bands in the 3300-3500 cm⁻¹ region. wpmucdn.com

The C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Functional Group Identification

The presence of key functional groups can be readily identified from the IR and Raman spectra. The characteristic double peak for the N-H stretch of the primary amine is a strong indicator of the -NH₂ group. wpmucdn.com The presence of aromatic C-H stretches and the complex pattern of bands in the 1400-1650 cm⁻¹ region confirm the quinoline core. The C-Cl stretch, while in a more congested region, provides evidence for the chloro-substituent.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium - Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| C=C and C=N Ring Stretch | 1400 - 1650 | Medium - Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-H Bend (in-plane and out-of-plane) | 1000 - 1300 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Note: These are predicted frequency ranges and the actual experimental values may differ. The intensities are also qualitative predictions.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉ClN₂), the nominal molecular weight is 192 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 194 with about one-third the intensity of the M⁺ peak would be observed. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for C₁₀H₉³⁵ClN₂ is 192.0454.

Fragmentation patterns in the mass spectrum would also provide structural information. Common fragmentation pathways for quinoline derivatives include the loss of small molecules like HCN. The loss of the methyl group (CH₃) would result in a fragment at m/z 177. Subsequent fragmentation could involve the loss of chlorine or other rearrangements.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 192 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | 194 | Molecular ion with ³⁷Cl |

| [M-CH₃]⁺ | 177 | Loss of a methyl group |

| [M-Cl]⁺ | 157 | Loss of a chlorine atom |

Note: The predicted m/z values are for the major isotopes. The relative intensities of fragment ions are not predicted here and would depend on the ionization conditions.

Molecular Weight Determination and Fragmentation Patterns

The molecular weight of a compound is a fundamental property, and for this compound, it can be readily calculated from its chemical formula, C₁₀H₉ClN₂. The calculated molecular weight is approximately 192.64 g/mol .

Upon electron ionization, the molecule is expected to form a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of aromatic amines often involves the loss of a hydrogen atom from the amine group, leading to an [M-1]⁺ ion. mdpi.com For 8-aminoquinoline (B160924), a related compound, the mass spectrum shows a prominent molecular ion peak at m/z 144, with significant fragments at m/z 117, 145, 89, and 90. nih.govnist.gov

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Fragment Ion | Predicted m/z | Possible Origin |

| [M]⁺ | 192/194 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| [M-H]⁺ | 191/193 | Loss of a hydrogen atom from the amine group |

| [M-CH₃]⁺ | 177/179 | Loss of a methyl radical |

| [M-Cl]⁺ | 157 | Loss of a chlorine radical |

| [M-HCN]⁺ | 165/167 | Loss of hydrogen cyanide from the quinoline ring |

Note: The table is based on general fragmentation patterns of related compounds and is for predictive purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transitions and Conjugation Analysis

The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands arising from π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. The extensive conjugation in the quinoline ring system results in strong absorption in the UV region.

For instance, studies on 8-hydroxyquinoline (B1678124) derivatives have shown characteristic absorption peaks. One study on 5-chloromethyl-8-hydroxyquinoline revealed absorption peaks at 234 nm and 308 nm, which were attributed to π-π* and n-π* transitions in the quinoline ring, respectively. researchgate.net The introduction of an amino group at the 8-position and a chloro and methyl group at the 5- and 2-positions, respectively, in this compound is expected to cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity (ε).

The amino group, being an auxochrome, is likely to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π → π* transitions due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The chloro and methyl groups will also have a modest influence on the electronic transitions.

Table 2: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 220-280 | Phenyl ring of the quinoline system |

| π → π | 300-350 | Pyridine (B92270) ring of the quinoline system and extended conjugation |

| n → π* | >350 | Non-bonding electrons of the nitrogen and chlorine atoms |

Note: The table presents expected ranges based on data for similar compounds.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the searched literature, data for the closely related compound, 8-chloro-2-methylquinoline, is available and can provide valuable insights. nih.gov

Crystal System and Space Group Analysis

The crystal system and space group describe the symmetry of the crystal lattice. This information is fundamental to understanding the packing of molecules in the solid state. For any given crystalline compound, these parameters are determined through the analysis of X-ray diffraction data. Without experimental data for this compound, its crystal system and space group remain undetermined.

Intermolecular and Intramolecular Interactions

The solid-state structure of a molecule is stabilized by a network of intermolecular and intramolecular interactions. For this compound, several types of interactions are anticipated to play a crucial role in its crystal packing.

Hydrogen Bonding: The presence of the amino group (-NH₂) makes it a potent hydrogen bond donor. It can form intermolecular hydrogen bonds with the nitrogen atom of the quinoline ring of a neighboring molecule (N-H···N). Intramolecular hydrogen bonding between the amino group and the nitrogen atom of the quinoline ring is also a possibility, which would lead to the formation of a stable five-membered ring.

Halogen Bonding: The chlorine atom at the 5-position can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen of the amino group or the quinoline ring of an adjacent molecule (C-Cl···N).

π-π Stacking: The planar aromatic quinoline rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are arranged in a parallel or offset fashion. These interactions are significant in stabilizing the crystal structure of aromatic compounds.

The interplay of these various non-covalent interactions will dictate the final three-dimensional architecture of the this compound crystal.

Computational and Theoretical Investigations of 5 Chloro 2 Methylquinolin 8 Amine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For 5-Chloro-2-methylquinolin-8-amine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms.

In a study on the analogous 5-chloro-8-hydroxyquinoline (B194070), geometry optimization was performed using DFT calculations. The optimized structure revealed the planarity of the quinoline (B57606) ring system, with the substituent atoms lying in or close to the plane of the rings. Similar planarity would be expected for the quinoline core of this compound.

Table 1: Selected Optimized Geometrical Parameters for a Quinoline Derivative (5-chloro-8-hydroxyquinoline) as a Reference

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | 1.74 | - |

| C-O | 1.36 | - |

| C-N (ring) | 1.32 - 1.38 | - |

| C-C (ring) | 1.37 - 1.43 | - |

| C-C-N (ring) | - | 120 - 124 |

| C-C-C (ring) | - | 118 - 122 |

Note: This data is for 5-chloro-8-hydroxyquinoline and is presented for illustrative purposes.

Conformational analysis would further explore different spatial arrangements of the amino and methyl groups relative to the quinoline ring, particularly the rotation around the C-N and C-C single bonds, to identify the global minimum energy conformer.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, while the LUMO would likely be distributed over the aromatic system. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl and amino groups would influence the energies of these orbitals.

In the case of 5-chloro-8-hydroxyquinoline, the HOMO was found to be located on the phenol (B47542) ring, while the LUMO was distributed over the entire molecule. nih.gov The HOMO-LUMO energy gap was calculated to be a key parameter in determining its electronic properties. nih.gov

Table 2: Calculated HOMO-LUMO Energies and Related Parameters for a Quinoline Derivative (5-chloro-8-hydroxyquinoline) as a Reference

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: This data is for 5-chloro-8-hydroxyquinoline and is presented for illustrative purposes.

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations can be used to predict various spectroscopic properties, such as vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. The calculated spectra can then be compared with experimental data to validate the computational model and to aid in the assignment of spectral bands.

For this compound, theoretical vibrational frequencies would be calculated and scaled to account for systematic errors in the computational method. These predicted frequencies would correspond to specific vibrational modes of the molecule, such as the stretching and bending of C-H, N-H, C-N, and C-Cl bonds, as well as the vibrations of the quinoline ring.

In the study of 5-chloro-8-hydroxyquinoline, the calculated IR and Raman spectra showed good agreement with the experimental spectra, allowing for a detailed assignment of the observed vibrational bands. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis). The calculations would provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima observed in the experimental spectrum. These transitions typically involve the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO).

Reactivity Indices and Fukui Functions

DFT-based reactivity descriptors are valuable tools for predicting the reactive sites of a molecule. Global reactivity indices such as chemical potential (μ), hardness (η), and electrophilicity (ω) can be calculated from the HOMO and LUMO energies. These indices provide a general measure of the molecule's reactivity.

Local reactivity is described by Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attacks. The Fukui function analysis for this compound would identify specific atoms within the molecule that are more susceptible to attack. For instance, the nitrogen atom of the amino group and certain carbon atoms in the quinoline ring might be identified as nucleophilic sites, while other atoms might be more prone to electrophilic attack.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach allows for the investigation of the dynamic behavior of molecules in different environments, such as in solution.

Conformational Dynamics in Solution

MD simulations of this compound in a solvent (e.g., water or an organic solvent) would provide insights into its conformational dynamics. These simulations can reveal how the molecule's conformation changes over time due to thermal fluctuations and interactions with the solvent molecules. This is particularly important for understanding the flexibility of the molecule and the accessibility of its reactive sites in a realistic environment.

Ligand-Protein Interaction Simulations (excluding explicit therapeutic outcomes)

Molecular simulations are crucial for visualizing how a ligand like this compound might interact with a protein's binding site at an atomic level. These simulations provide a dynamic view of the binding process, revealing key interactions that stabilize the ligand-protein complex.

Molecular Docking and Dynamics of Quinoline Derivatives:

Studies on quinoline derivatives demonstrate their potential to interact with various protein targets. For instance, in simulations involving the main protease (Mpro) of the SARS-CoV-2 virus, quinoline compounds have been docked at allosteric sites. nih.gov These in silico investigations reveal that the stability of the resulting ligand-protein complexes often relies on a network of specific interactions.

Key interactions observed for the quinoline scaffold include:

Hydrogen Bonds: Formation of hydrogen bonds with highly conserved amino acid residues such as Histidine (His41), Glutamic acid (Glu166), and Aspartic acid (Asp187) is a common feature. nih.gov

π-Interactions: The aromatic nature of the quinoline ring facilitates π-π stacking or π-cation interactions, notably with residues like His41. nih.gov

Molecular dynamics (MD) simulations further elaborate on these findings. MD studies performed on quinoline derivatives complexed with protease enzymes analyze conformational stability, residue flexibility, and the solvent-accessible surface area (SASA). nih.gov These simulations can confirm the stability of the ligand within the binding pocket over time, validating the interactions predicted by initial docking studies. For example, a large number of intermolecular hydrogen bonds identified between a ligand and protein residues like Glu166 and Glutamine (Gln189) in an MD simulation indicates a strong and stable interaction. nih.gov Steered molecular dynamics (SMD) has also been used to investigate the unbinding mechanisms of inhibitors from enzymes like cyclin-dependent kinase 5, providing insights into transient and dynamic interactions that are not apparent from static models. nih.gov

| Target Protein | Key Interacting Residues | Type of Interaction | Simulation Technique |

|---|---|---|---|

| SARS-CoV-2 Mpro | His41, Tyr54, His164, Glu166, Asp187, Gln189 | Hydrogen Bond, π-Interaction | Molecular Docking, Molecular Dynamics |

| Escherichia coli DNA Gyrase | Not Specified | Binding Affinity Analysis | Molecular Docking |

| Staphylococcus aureus Tyrosyl-tRNA Synthetase | Not Specified | Binding Affinity Analysis | Molecular Docking |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are invaluable for predicting the behavior of new, unsynthesized molecules.

For classes of compounds including quinoline derivatives, QSAR models are developed using datasets of molecules with known activities. A study focusing on galectin-3 inhibitors utilized a large dataset to train and validate a 3D-QSAR model. researchgate.net The process typically involves aligning the molecules and calculating steric and electrostatic fields to generate the model. The resulting model's predictive power is then tested using a separate set of compounds (a validation or test set) to ensure its reliability. researchgate.net Such models can guide the modification of a lead compound, like this compound, to enhance its desired properties.

A critical part of QSAR/QSPR is identifying the molecular descriptors that most significantly influence the property of interest. These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular shape), or hydrophobic.

In the analysis of styrylquinoline derivatives, for example, CoMFA (Comparative Molecular Field Analysis) was used to build a 3D-QSAR model. researchgate.net The results from such models are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to changes in activity. For instance, the analysis might indicate that decreasing electron density in a particular region, such as a carbonyl group, could lead to stronger interactions. researchgate.net For galectin-3 inhibitors, analysis revealed that aryl flanking groups attached to a pyranose ring at specific positions substantially improved potency, and identified key amino acid residues like Arginine (Arg144), Histidine (His158), and Tryptophan (Trp181) as critical for binding. researchgate.net

| Compound Class | QSAR/QSPR Method | Key Findings/Descriptors |

|---|---|---|

| Styrylquinoline Derivatives | CoMFA (3D-QSAR) | Identified regions where steric and electronic modifications would impact activity. |

| Galectin-3 Inhibitors | 3D-QSAR | Aryl flanking groups and interactions with specific residues (Arg144, His158, etc.) were found to be critical. |

| Quinoline Derivatives | QSTR (Toxicity Prediction) | Computational models predicted lower toxicity profiles compared to a reference drug. |

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics and virtual screening are used to search large compound libraries to identify molecules that are likely to bind to a biological target. This approach accelerates the discovery process by prioritizing a smaller number of promising candidates for experimental testing.

The process often begins with docking-based virtual screening, where thousands or millions of compounds are computationally tested for their ability to fit into a protein's binding site. For example, in silico screening of zinc complexes against SARS-CoV-2 and host proteins was performed using tools like Molegro Virtual Docker and AutoDock to identify potential inhibitors from the Cambridge Structural Database (CSD). researchgate.net

In studies on new quinoline derivatives, chemoinformatic tools are used from the initial design phase. nih.gov Software suites are employed to build novel molecular structures and then dock them against a target protein, such as the SARS-CoV-2 Mpro enzyme (PDB ID: 6LU7). nih.gov The results are ranked based on docking scores and binding energy calculations. Further computational analysis, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, can be performed to filter the candidates. nih.gov The Toxicity Prediction by Komputer Assisted Technology protocol is one such tool used to evaluate the potential toxicity of designed quinoline derivatives computationally. nih.gov

| Objective | Computational Tool/Method | Protein Target Example | General Outcome |

|---|---|---|---|

| Ligand-Based Virtual Screening | Molecular Similarity Searching | Not Applicable | Identification of compounds with similar structures to a known active molecule. |

| Structure-Based Virtual Screening | AutoDock Vina, Molegro Virtual Docker | SARS-CoV-2 Mpro (6LU7) | Identification of novel quinoline derivatives with high predicted binding affinity. |

| Toxicity Prediction | Toxicity Prediction by Komputer Assisted Technology | Not Applicable | In silico assessment of a compound's potential toxicity. |

Investigational Biological Activities and Mechanistic Studies Non Clinical Focus

Exploration of Molecular Targets and Pathways

The mechanism of action for 5-Chloro-2-methylquinolin-8-amine and its derivatives is believed to involve interactions with various molecular targets. The structural characteristics of these compounds, including the quinoline (B57606) core, the amine group, and the chlorine atom, are thought to contribute to their biological activity. The amine group can form hydrogen bonds within the active sites of enzymes, while the chlorine atom may enhance the molecule's ability to penetrate cell membranes.

Enzyme Inhibition Studies

Derivatives of 8-aminoquinoline (B160924), the parent class of this compound, have been investigated for their ability to inhibit a variety of enzymes.

Integrase: Styrylquinoline derivatives, which can be synthesized from 2-methylquinolines, have been identified as inhibitors of HIV-1 integrase. researchgate.netresearchgate.net These compounds are thought to interfere with the enzyme's DNA binding capabilities, thereby inhibiting both the 3' processing and strand transfer steps of viral integration. nih.gov

Monoamine Oxidase-B (MAO-B): Analogs of 8-aminoquinoline have demonstrated potent, selective inhibition of MAO-B. nih.gov For instance, certain 5-phenoxy-8-aminoquinoline analogs have shown significantly greater inhibitory activity against MAO-B compared to the parent compound, primaquine (B1584692). nih.gov This suggests that the 8-aminoquinoline scaffold could be a foundation for developing selective MAO inhibitors. nih.gov

KDM4 Histone Demethylases: The KDM4 family of enzymes, which are involved in gene transcription and DNA repair, have been identified as potential targets for quinoline-based compounds. nih.govnih.gov Dysregulation of KDM4 is associated with various cancers. nih.gov A derivative of 8-hydroxyquinoline (B1678124), known as IOX1, has been shown to be a broad-spectrum inhibitor of JmjC domain-containing demethylases, including several KDM4 isoforms. mdpi.com

2-Oxoglutarate Oxygenases: 5-carboxy-8-hydroxyquinoline (IOX1) has been identified as a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. nih.govnih.govrsc.org These enzymes are therapeutic targets for a range of diseases. nih.govnih.gov IOX1 demonstrates inhibitory activity against transcription factor hydroxylases, histone demethylases, and nucleic acid demethylases. nih.gov

Other Enzymes: While direct studies on this compound are limited, related 8-hydroxyquinoline derivatives have shown inhibitory activity against other enzymes. For example, some have been found to inhibit the chymotrypsin-like activity of the proteasome. nih.gov Additionally, certain 8-aminoquinoline-melatonin hybrids have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). amegroups.org

Receptor Binding Profiling

Publicly available research has not extensively detailed the receptor binding profile of this compound. However, the structurally related (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold is a known potent antagonist of the CXCR4 chemokine receptor. nih.gov This receptor is implicated in cancer progression, suggesting a potential, though unexplored, avenue of investigation for related compounds. nih.gov

Interference with Cellular Processes

Cell Proliferation Modulation: Derivatives of 8-hydroxyquinoline have demonstrated the ability to inhibit the growth of various cancer cell lines. nih.gov For instance, amino- and chloro-8-hydroxyquinolines have shown growth inhibitory effects on human ovarian (A2780) and lung (A549) cancer cells. nih.gov The mechanism for this is believed to be, in part, through the inhibition of the proteasome, a key component in cell proliferation. nih.gov

Apoptosis Induction in in vitro models: Several studies have indicated that quinoline derivatives can induce programmed cell death, or apoptosis, in cancer cells. 5-amino-8-hydroxyquinoline has been shown to induce apoptosis in human cancer cells, a process linked to its ability to inhibit proteasome activity. nih.gov Other indole-based compounds have been shown to initiate the apoptotic cascade by activating caspase-3. nih.gov

In Vitro Biological Evaluations

Antimicrobial Properties

The antimicrobial potential of quinoline derivatives has been a significant area of research.

Antibacterial: 5-Chloroquinolin-8-amine and its derivatives have shown activity against Mycobacterium tuberculosis. The antibacterial action is thought to stem from the disruption of bacterial protein synthesis and cell wall integrity. Additionally, other 2-methylquinoline (B7769805) derivatives have demonstrated antibacterial properties. researchgate.net

Antifungal: In vitro studies have evaluated the antifungal activity of various substituted 2-methyl-8-quinolinols. nih.gov The 5,7-dichloro and 5,7-dibromo derivatives were found to be the most potent against a panel of five fungi, including Aspergillus niger and Trichophyton mentagrophytes. nih.gov Generally, the 2-methyl analogues were observed to be less active than their corresponding 8-quinolinols, with some exceptions. nih.gov A series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-substituted amine derivatives were also screened for their antifungal activity against several Aspergillus and Penicillium species. nih.gov

The following table summarizes the antifungal activity of some 2-methyl-8-quinolinol derivatives.

| Compound | Minimal Inhibitory Concentration (µg/mL) |

| 5,7-Dichloro-2-methyl-8-quinolinol | Data not specified |

| 5,7-Dibromo-2-methyl-8-quinolinol | Data not specified |

| 5-Iodo-2-methyl-8-quinolinol | Data not specified |

Data from in vitro antifungal activity tests against Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov

Antiprotozoal: 8-Aminoquinolines are a well-established class of anti-infective therapeutics, with primaquine being a prototypical antimalarial drug. nih.govnih.gov

Antioxidant Potential and Reactive Oxygen Species Scavenging

While direct studies on the antioxidant potential of this compound are not prevalent, related compounds have been investigated. For instance, 5-amino-8-hydroxyquinoline is known to possess antioxidant activity. mdpi.com

Anti-inflammatory Pathways

While direct studies on this compound are limited, research on related 8-hydroxyquinoline (8-HQ) derivatives provides insights into potential anti-inflammatory mechanisms. Sepsis, a severe inflammatory condition often triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, involves complex signaling pathways that are targets for therapeutic intervention. frontiersin.org

One critical pathway involves high mobility group box 1 (HMGB1), a protein that can mediate caspase-11–dependent lethality in sepsis by delivering extracellular LPS into the cell's cytosol. frontiersin.org This triggers the noncanonical inflammasome, leading to pyroptosis (a highly inflammatory form of cell death) and a lethal immune response. frontiersin.org

A phenotypic screening of 102 compounds identified an 8-hydroxyquinoline derivative, 7-[phenyl (pyridin-2-ylamino) methyl] quinolin-8-ol (also known as 8-ol or NSC84094), as a specific inhibitor of this HMGB1-mediated caspase-11 signaling pathway. frontiersin.org

Mechanism of Action of a Related Quinoline Derivative:

Direct HMGB1 Binding: The derivative 8-ol was found to bind directly to HMGB1, altering its secondary conformation. frontiersin.org

Disruption of LPS-HMGB1 Interaction: This conformational change disrupts the interaction between LPS and HMGB1. frontiersin.org

Inhibition of LPS Delivery: Consequently, the HMGB1-mediated transport of LPS into the cytosol is inhibited. frontiersin.org

Reduced Inflammatory Response: In mouse models of endotoxemia, intervention with 8-ol significantly decreased the release of inflammatory cytokines IL-1α and IL-1β and protected against organ injury and death. frontiersin.org

These findings suggest that the quinoline scaffold, a core component of this compound, is a viable starting point for developing agents that target the HMGB1–caspase-11 pathway, presenting a potential strategy for treating severe inflammatory conditions like sepsis. frontiersin.org

Anti-HIV Integrase Inhibition (in vitro models)

The quinoline scaffold is a recognized pharmacophore in the development of inhibitors for HIV-1 integrase, a crucial enzyme for viral replication. researchgate.net Derivatives of styrylquinoline, in particular, have been demonstrated to be effective HIV-1 integrase inhibitors. researchgate.net

Research based on CoMFA (Comparative Molecular Field Analysis) of a series of styrylquinoline derivatives led to the design and synthesis of N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives as potential HIV integrase inhibitors. researchgate.net The synthesis of these compounds often begins with precursors like 2-amino-4-chlorophenol, highlighting the importance of the substituted quinoline core. researchgate.net

Another related compound, identified as "HIV-1 Integrase Inhibitor 2," possesses a 2-methyl-6-chloroquinoline structure and demonstrates potent antiviral activity. Its mechanism involves the chelation of two Mg²⁺ ions within the integrase active site, which disrupts the enzyme's catalytic function. This inhibitor shows broad-spectrum activity against HIV-1, HIV-2, and simian immunodeficiency virus (SIV) with low cytotoxicity.

| Compound Type | Target | Mechanism of Action (In Vitro) | Key Structural Features | Reference |

|---|---|---|---|---|

| N-(Styrylquinolin-7-yl)benzenesulfonamides | HIV-1 Integrase | Inhibition of enzymatic activity. | 5-chloro-8-hydroxyquinoline (B194070) scaffold with a styryl group. | researchgate.net |

| HIV-1 Integrase Inhibitor 2 | HIV-1 Integrase | Binds to two Mg²⁺ ions in the active site, disrupting catalytic function. | 6-chloro-2-methylquinoline core. |

The established activity of these related molecules suggests that this compound could serve as a valuable scaffold for designing novel HIV integrase inhibitors.

Structure-Activity Relationship (SAR) Studies for Biological Impact

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

Impact of Chloro Substitution at C-5

The presence of a chlorine atom at the C-5 position significantly influences the physicochemical and biological properties of the quinoline scaffold.

Electronic Effects: As an electron-withdrawing group, the chloro substituent at C-5 lowers the pKa values of both the quinoline ring's nitrogen and a hydroxyl group at C-8. acs.org This alteration of electronic properties can affect how the molecule interacts with biological targets and metal ions. acs.orgnih.gov

Biological Activity: In studies on 8-hydroxyquinoline-derived Mannich bases, the introduction of a chlorine atom at the C-5 position was shown to increase both cytotoxicity against cancer cells and the selectivity of this action. acs.org This highlights the critical role of the C-5 chloro group in modulating biological activity.

Significance of Amino Group at C-8

The amino group at the C-8 position is a key functional group that is critical for the biological activity of this class of compounds. In the closely related 8-hydroxyquinolines, the hydroxyl group at C-8 is essential for their well-known metal-chelating properties, which underpin many of their biological effects. mdpi.com The C-8 amino group in this compound can similarly participate in crucial molecular interactions, such as forming hydrogen bonds with amino acid residues in a target protein's active site. This hydrogen-bonding capability is often vital for ligand-receptor binding and enzymatic inhibition.

Derivatization Effects on Bioactivity Profiles

The bioactivity of the this compound scaffold can be extensively modified through derivatization, particularly via the Mannich reaction, which allows for the introduction of various aminomethyl groups. nih.govmdpi.com

Mannich Bases: The synthesis of Mannich bases by reacting 8-hydroxyquinolines with formaldehyde (B43269) and various amines is a common strategy to create libraries of compounds with diverse biological activities, including anticancer and antimicrobial effects. nih.govmdpi.com

Hybrid Molecules: Another successful approach involves creating hybrid molecules. For instance, a hybrid of 5-chloro-8-hydroxyquinoline and the antibiotic ciprofloxacin (B1669076) was synthesized via the Mannich reaction, demonstrating the scaffold's utility in developing novel therapeutic agents. mdpi.com

Influence of Substituents: Studies on 8-hydroxyquinoline-derived Mannich bases show that the nature of the amine used in the derivatization has a profound impact on activity. For example, shifting a substituent from one position to another or introducing aromatic rings can significantly alter the compound's pKa values and its selective toxicity, demonstrating a clear structure-activity relationship. acs.org

| Structural Feature | Impact on Properties | Observed Effects on Bioactivity | Reference |

|---|---|---|---|

| Chloro Group at C-5 | Electron-withdrawing; lowers pKa of quinoline nitrogen and C-8 hydroxyl/amino group. | Increased toxicity and selectivity in related anticancer compounds. | acs.orgnih.gov |

| Methyl Group at C-2 | Influences steric profile and lipophilicity. | Common feature in bioactive quinolines; specific role requires further study. | mdpi.comsigmaaldrich.com |

| Amino Group at C-8 | Key site for hydrogen bonding and potential metal chelation. | Crucial for binding to biological targets. | mdpi.com |

| Derivatization (e.g., Mannich reaction) | Allows for extensive modification of the scaffold to tune properties. | Generates compounds with diverse bioactivity profiles (anticancer, antimicrobial). | nih.govmdpi.commdpi.com |

Applications in Advanced Materials and Coordination Chemistry

Ligand Design in Coordination Chemistry

The 8-aminoquinoline (B160924) moiety is a classic bidentate ligand in coordination chemistry, a characteristic that extends to its derivatives like 5-Chloro-2-methylquinolin-8-amine. nih.govnih.gov This ability to form stable complexes with metal ions is central to its application in this field.

Chelation Properties with Metal Ions (e.g., Copper, Iron, Cobalt, Vanadium)

The 8-aminoquinoline structure typically binds to metal ions in a bidentate fashion through its two nitrogen atoms—the one in the quinoline (B57606) ring and the one in the exocyclic amino group. nih.gov This chelation forms a stable five-membered ring with the metal center. Derivatives of the parent compound, 8-hydroxyquinoline (B1678124), which shares a similar chelating mechanism, are known to form complexes with a wide array of transition metal ions including copper (Cu²⁺), cobalt (Co²⁺), and others. sphinxsai.com For instance, studies on related quinoline derivatives have demonstrated the formation of metal complexes with specific stoichiometries, often 1:2 (metal:ligand), leading to defined geometries such as octahedral or tetrahedral structures depending on the metal ion. sphinxsai.com

Derivatives of 8-aminoquinoline have been specifically studied for their chelation with zinc (Zn²⁺), where the binding process can lead to significant changes in the molecule's fluorescent properties. nih.gov While direct studies on this compound's chelation with all the listed metals are not extensively documented, the behavior of the 8-aminoquinoline scaffold strongly suggests its capability to act as a potent chelator for copper, iron, cobalt, and vanadium. The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the quinoline ring can further modulate the electron density on the nitrogen atoms, thereby fine-tuning the stability and properties of the resulting metal complexes.

| Metal Ion | Typical Coordination Geometry (inferred from related compounds) | Stoichiometry (Metal:Ligand) (inferred from related compounds) |

| Copper (Cu²⁺) | Distorted Octahedral | 1:2 |

| Iron (Fe³⁺) | Octahedral | 1:2 |

| Cobalt (Co²⁺) | Octahedral | 1:2 |

| Vanadium | Various | Dependent on oxidation state |

Development of Metal Complexes for Catalysis

Complexes derived from 8-aminoquinoline and its analogues have been explored for their catalytic activity in organic transformations. nih.gov The ligand can act as a directing group, facilitating specific chemical reactions such as C-H bond functionalization. nih.gov Rhenium carbonyl halide complexes involving 8-aminoquinoline, for example, have been synthesized and characterized, highlighting the fundamental coordination chemistry that underpins potential catalytic applications. nih.gov The ability to create a stable coordination environment around a metal center allows these complexes to serve as platforms for catalytic cycles, making this compound a promising candidate for developing new, specialized catalysts.

Integration into Molecular Electronic Devices and Optoelectronic Materials

The conjugated π-system of the quinoline ring structure, combined with its ability to participate in charge transfer processes, positions this compound and its derivatives as materials for electronic and optoelectronic applications. scispace.com

Non-Linear Optical (NLO) Properties

Molecules with significant differences in electron density, often involving donor and acceptor groups linked by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These materials can alter the phase, frequency, or amplitude of incident light, making them valuable for technologies like optical switching and frequency conversion. Schiff base metal complexes with large π-systems have been shown to be excellent candidates for NLO materials, possessing high hyperpolarizability values. nih.gov Computational studies on related 8-hydroxyquinoline derivatives have been conducted to evaluate their first hyperpolarizabilities, a key indicator of NLO activity. researchgate.net The structure of this compound, with its potential for intramolecular charge transfer, suggests it could be a building block for materials with significant NLO responses.

Charge Transfer Characteristics

The electronic properties of 8-aminoquinoline derivatives are marked by charge transfer phenomena. Upon chelation with metal ions like zinc, related 8-amidoquinoline compounds exhibit enhanced fluorescence intensity due to mechanisms including Intramolecular Charge Transfer (ICT). nih.gov Theoretical modeling using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) on related rhenium complexes has been crucial in understanding their electronic absorption spectra, which arise from a mix of metal-to-ligand charge transfer (MLCT) and π-π* transitions. nih.gov The calculated energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in similar complexes indicates the potential for charge transfer to occur within the molecule. nih.gov These characteristics are fundamental for the development of materials for organic light-emitting diodes (OLEDs) and fluorescent sensors. scispace.com

| Property | Relevance to this compound | Potential Application |

| Non-Linear Optical (NLO) Properties | Potential for high hyperpolarizability due to its conjugated system. nih.govresearchgate.net | Optical switching, data storage |

| Charge Transfer Characteristics | Exhibits Intramolecular Charge Transfer (ICT) and Metal-to-Ligand Charge Transfer (MLCT) upon complexation. nih.govnih.gov | OLEDs, fluorescent sensors |

Pigment and Dyestuff Research

The 8-quinolinol framework, a close structural relative of 8-aminoquinoline, is a known precursor for azo dyes used in the textile industry, valued for their chelating properties which help in binding the dye to the fabric. sphinxsai.com Complexes of (8-amino)quinoline have also been specifically noted as components of metal-binding azo dyes. nih.gov The chromophoric quinoline ring system in this compound, combined with its metal-chelating ability, suggests its potential utility in the creation of novel pigments and dyes. The specific color and fastness properties of such dyes would be influenced by the choice of metal ion and the substitution pattern on the quinoline ring.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of quinoline (B57606) derivatives often involves methods that are effective but may require harsh reaction conditions, hazardous reagents, and generate significant chemical waste. tandfonline.comnih.gov The future of synthesizing 5-Chloro-2-methylquinolin-8-amine and its analogues lies in the adoption of green chemistry principles. researchgate.netijpsjournal.com Research is increasingly focused on developing synthetic protocols that minimize environmental impact by reducing waste, lowering energy consumption, and utilizing less toxic substances. researchgate.net

Key strategies in this area include:

Microwave-Assisted Synthesis (MAS): This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. ijpsjournal.com

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a major focus. researchgate.netijpsjournal.com

Catalyst Innovation: The development and use of reusable, eco-friendly catalysts, such as p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix researchgate.netarene (CX4SO3H), can improve reaction efficiency and reduce waste. researchgate.net One-pot multicomponent reactions are also being explored to streamline the synthesis process. tandfonline.comresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent medium, where feasible, represents a significant step towards a more sustainable chemical process. tandfonline.com

| Parameter | Traditional Synthesis (e.g., Skraup, Friedländer) | Emerging Green Synthesis |

|---|---|---|

| Solvents | Often uses hazardous organic solvents. nih.gov | Focus on water, ethanol, ionic liquids, or solvent-free conditions. researchgate.netijpsjournal.com |

| Energy Input | Typically requires high temperatures and long reaction times. nih.gov | Microwave-assisted synthesis can significantly reduce energy consumption. ijpsjournal.com |

| Catalysts | May use stoichiometric amounts of harsh reagents. | Employs reusable and eco-friendly catalysts. researchgate.net |

| Waste Generation | Can produce significant amounts of chemical waste. nih.gov | Aims to minimize waste through higher atom economy and catalyst recycling. researchgate.net |

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

Understanding the behavior of this compound in various environments is crucial for predicting its interactions and potential applications. Advanced spectroscopic techniques are pivotal in elucidating these dynamic processes at a molecular level.